2,6-Heptanedione, 4-(1-methylethyl)-
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Description
“2,6-Heptanedione, 4-(1-methylethyl)-” is a chemical compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol. It is also known as “2,6-Heptanedione” and has a ChemSpider ID of 90831 .
Molecular Structure Analysis
The molecular structure of “2,6-Heptanedione, 4-(1-methylethyl)-” can be analyzed using its molecular formula C10H18O2. The structure can also be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving “2,6-Heptanedione, 4-(1-methylethyl)-” could include intramolecular aldol reactions. In these reactions, the enolate donor and the electrophilic acceptor are contained in the same molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of “2,6-Heptanedione, 4-(1-methylethyl)-” include a molecular weight of 170.25 g/mol, a density of 0.9399, a melting point of 33.5°C, and a boiling point of 167.6°C (rough estimate). Its refractive index is 1.4277 .Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, 3,5-Heptanedione, indicates that it is a flammable liquid and vapor that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
CAS No. |
112632-68-5 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-propan-2-ylheptane-2,6-dione |
InChI |
InChI=1S/C10H18O2/c1-7(2)10(5-8(3)11)6-9(4)12/h7,10H,5-6H2,1-4H3 |
InChI Key |
OFSVLTUNUVMGTQ-UHFFFAOYSA-N |
SMILES |
CC(C)C(CC(=O)C)CC(=O)C |
Canonical SMILES |
CC(C)C(CC(=O)C)CC(=O)C |
Origin of Product |
United States |
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